2,5-Diphenyl-1,4-distyrylbenzene

Description

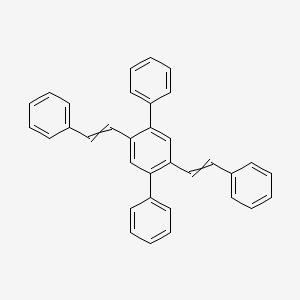

2,5-Diphenyl-1,4-distyrylbenzene (DPDSB) is a conjugated organic compound with a central benzene core substituted with two phenyl groups at the 2,5-positions and two styryl groups at the 1,4-positions. Its structural versatility, particularly in cis/trans isomerism (dependent on double-bond configuration), enables tunable optoelectronic properties. DPDSB exhibits aggregation-induced emission (AIE) and high solid-state luminescence efficiency due to its non-planar molecular geometry and cross-dipole stacking in crystalline states . This compound has been widely studied for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Propriétés

Formule moléculaire |

C34H26 |

|---|---|

Poids moléculaire |

434.6 g/mol |

Nom IUPAC |

1,4-diphenyl-2,5-bis(2-phenylethenyl)benzene |

InChI |

InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H |

Clé InChI |

QCVRUHKZIPUQEM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |

Synonymes |

2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Differences

DPDSB is distinguished by its cross-dipole stacking mode (interchromophoric angle ~70°) in the crystalline state, which minimizes π-π interactions (distance: 4.1 Å) and enhances fluorescence efficiency . In contrast:

- Rubrene analogs : Face-to-face π-π stacking (distance: ~3.5 Å) promotes high charge-carrier mobility but reduces luminescence due to exciton quenching .

- 1,4-Bis(2,2-diphenylvinyl)benzene : Similar cross-stacking (angle: ~85.6°) but with stronger C–H⋅⋅⋅π interactions, leading to comparable emissive behavior .

- cis-DPDSB: Polymorphic forms driven by aromatic C–H⋅⋅⋅π hydrogen bonds (2.7–3.1 Å) result in non-planar conformations and variable emission properties .

Table 1: Crystallographic Parameters of DPDSB and Analogs

| Compound | Stacking Mode | Interchromophoric Angle | π-π Distance (Å) | Key Interactions |

|---|---|---|---|---|

| trans-DPDSB | Cross-dipole | ~70° | 4.1 | Weak van der Waals |

| cis-DPDSB (Polymorphs) | Cross-stacking | Variable | N/A | C–H⋅⋅⋅π hydrogen bonds |

| Rubrene derivatives | Face-to-face | 0° (parallel) | 3.5 | Strong π-π interactions |

| 1,4-Bis(2,2-diphenylvinyl)benzene | Cross-dipole | ~85.6° | 4.2 | C–H⋅⋅⋅π, edge-to-face |

Optoelectronic Properties

Luminescence Efficiency :

- trans-DPDSB exhibits ~50% photoluminescence quantum yield (PLQY) in crystals due to suppressed exciton splitting in cross-stacking mode .

- cis-DPDSB shows AIE with enhanced solid-state emission compared to its solution state, despite weaker conjugation in cis isomers .

- Rubrene derivatives have lower PLQY (~30%) due to face-to-face stacking-induced exciton quenching .

Charge Mobility :

Table 2: Optoelectronic Performance Comparison

| Compound | PLQY (%) | Charge Mobility (cm²/V·s) | Key Application |

|---|---|---|---|

| trans-DPDSB | ~50 | 0.01 | OLEDs, light-emitting FETs |

| cis-DPDSB | ~40 | <0.001 | Solid-state sensors |

| Rubrene derivatives | ~30 | >1 | High-mobility FETs |

| 1,4-Bis(2,2-diphenylvinyl)benzene | ~45 | 0.005 | Emissive thin films |

Impact of Substituents and Isomerism

- Trans vs. Cis Isomers :

- Substituent Effects: Bulky phenyl groups in DPDSB enforce non-planarity, enhancing AIE . Alkoxy-substituted distyrylbenzenes (e.g., 2,5-dimethoxy derivatives) show redshifted emission but lower thermal stability .

Méthodes De Préparation

Reaction Mechanism and Conditions

DPDSB is synthesized via a stepwise Wittig reaction between terphenyl-derived bis-aldehydes and benzyltriphenylphosphonium ylides. The reaction proceeds under inert atmospheric conditions, typically using anhydrous tetrahydrofuran (THF) as the solvent and sodium hydride as the base. Key steps include:

-

Ylide formation : Benzyltriphenylphosphonium bromide reacts with a strong base to generate the reactive ylide.

-

Nucleophilic attack : The ylide attacks the aldehyde groups of 2,5-diphenylterephthalaldehyde, forming the distyrylbenzene backbone.

-

Isolation of isomers : The initial product is the all- cis isomer ( cis-DPDSB), which can be thermally isomerized to the all- trans form ( trans-DPDSB) at 180°C under vacuum.

Table 1: Key Parameters for Wittig Synthesis of DPDSB

Structural and Optical Characterization

X-ray crystallography reveals stark differences between the isomers. The cis-DPDSB adopts a non-planar conformation due to steric clashes between adjacent phenyl groups, deviating by 15–20° from coplanarity along both the distyrylbenzene and terphenyl axes. In contrast, trans-DPDSB achieves near-planarity, enabling stronger π-orbital overlap. These structural differences directly impact optical properties:

-

Absorption spectra : cis-DPDSB exhibits a blue-shifted absorption maximum at 350 nm compared to 380 nm for trans-DPDSB.

-

Bandgap energies : Cyclic voltammetry measurements yield bandgaps of 3.16 eV ( cis) and 2.97 eV ( trans), correlating with their conjugation lengths.

-

Fluorescence : Both isomers show strong blue emission in the solid state (450–470 nm) with quantum yields exceeding 60%, attributed to suppressed π-π stacking due to steric hindrance.

Crystal Growth via Physical Vapor Transport (PVT)

While the Wittig reaction controls molecular structure, PVT enables the growth of high-purity DPDSB crystals with tunable optoelectronic properties.

PVT Process Optimization

The PVT method involves sublimating DPDSB powder in a temperature-gradient tube furnace. Key parameters include:

-

Source temperature : 250–300°C (optimized for DPDSB sublimation)

-

Growth zone temperature : 200–250°C

-

Carrier gas : High-purity argon at 50–100 sccm flow rate

Crystals grown at lower temperatures (200°C) exhibit superior structural order, as evidenced by:

Table 2: PVT Growth Conditions and Crystal Properties

| Growth Temperature (°C) | FWHM (°) | PL Efficiency (%) | Energy Transfer Efficiency (%) |

|---|---|---|---|

| 200 | 0.12 | 40 | 63.8 |

| 250 | 0.25 | 74 | 98.9 |

Dopant Incorporation for Property Tuning

PVT facilitates the creation of doped DPDSB crystals with energy-transfer capabilities. For instance, tetracene (Tc)-doped DPDSB crystals exhibit:

-

Color-tunable emission : Sky-blue (undoped) → green (Tc-doped)

-

Enhanced photoluminescence (PL) : Efficiency increases from 40% to 74% with higher dopant concentrations.

Comparative Analysis of Synthesis Methods

Table 3: Wittig vs. PVT Method Performance

| Metric | Wittig Reaction | PVT Method |

|---|---|---|

| Primary Output | Chemical Isomers | Single Crystals |

| Throughput | High (gram-scale) | Low (milligram-scale) |

| Steric Control | Excellent ( cis/trans) | Limited |

| Crystallinity | Polycrystalline films | Single-crystal |

| Device Integration | OLED active layers | OFETs, Lasers |

The Wittig method excels in producing functional isomers for thin-film devices, while PVT-grown crystals are preferred for fundamental charge-transport studies due to their defect-free structures.

Computational Insights into Synthesis Design

Density functional theory (DFT) calculations reveal:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Diphenyl-1,4-distyrylbenzene, and how can reaction conditions be optimized for high purity?

- Methodological Answer : DPDSB is synthesized via Heck coupling, which enables precise control over double-bond configurations (cis/trans). Key parameters include catalyst selection (e.g., palladium-based), solvent polarity, and temperature gradients. For trans-DPDSB, elevated temperatures (120–140°C) and aryl halide precursors are critical to minimize isomerization side reactions. Purification involves column chromatography followed by recrystallization in toluene/hexane mixtures to achieve >99% purity .

Q. How do the optical properties of cis- and trans-DPDSB isomers differ, and what experimental techniques are used to characterize them?

- Methodological Answer :

- Trans-DPDSB : Exhibits strong π-π stacking in crystalline states, leading to high solid-state photoluminescence (PL) efficiency (~80% quantum yield) and amplified spontaneous emission .

- Cis-DPDSB : Shows aggregation-induced emission (AIE) due to restricted intramolecular rotation, with anomalous fluorescence in crystals mediated by CH/π hydrogen bonds .

- Techniques : UV-Vis spectroscopy (absorption maxima at 380–420 nm), fluorescence lifetime imaging microscopy (FLIM), and X-ray diffraction (XRD) for crystal structure validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solid-state luminescence efficiencies of DPDSB derivatives caused by polymorphism?

- Methodological Answer : Polymorphism arises from variations in molecular packing (e.g., cross-stacking vs. herringbone arrangements). To address discrepancies:

- Controlled Crystallization : Use solvent vapor diffusion (e.g., chloroform/methanol) to isolate specific polymorphs .

- Structural Analysis : Pair XRD with density functional theory (DFT) to correlate packing modes with PL efficiency .

- Example : All-cis DPDSB polymorphs with CH/π interactions show 30% higher PL efficiency than disordered aggregates .

Q. What methodological approaches are effective in designing DPDSB-based OLEDs that balance high electroluminescence and charge carrier mobility?

- Methodological Answer :

- Crystal Engineering : Trans-DPDSB forms J-aggregates in FETs, enhancing luminescence but reducing mobility (10⁻³ cm²/V·s). Optimize electrode materials (e.g., Au–Ca asymmetrical electrodes) to mitigate mobility losses .

- Layer Architecture : Introduce hole/electron transport layers (e.g., PEDOT:PSS or TiO₂) to improve charge injection in OLEDs. Devices with trans-DPDSB emit at 520 nm with 12 cd/A luminance .

Q. How do supramolecular interactions influence the anomalous fluorescence of DPDSB crystals, and how can these interactions be experimentally probed?

- Methodological Answer :

- Mechanism : CH/π hydrogen bonds in cis-DPDSB restrict non-radiative decay pathways, enhancing AIE. Cross-dipole stacking in trans-DPDSB reduces exciton quenching .

- Experimental Probes :

- Temperature-dependent PL spectroscopy to study thermal stability of aggregates.

- Raman spectroscopy to identify vibrational modes linked to CH/π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.